molecular formula C20H26N2O3 B2508643 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide CAS No. 1333909-88-8

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide

Cat. No.: B2508643
CAS No.: 1333909-88-8
M. Wt: 342.439
InChI Key: VVDVEJSQQJWULJ-UHFFFAOYSA-N
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Description

N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-4-(4-methylphenyl)butanamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The cyano group and the spirocyclic structure play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-4-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-16-5-7-17(8-6-16)3-2-4-18(23)22-19(15-21)9-11-20(12-10-19)24-13-14-25-20/h5-8H,2-4,9-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDVEJSQQJWULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=O)NC2(CCC3(CC2)OCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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